molecular formula C19H19BrClN5O5S B1234533 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide

Cat. No. B1234533
M. Wt: 544.8 g/mol
InChI Key: QLQGIDGIEDSHMF-WSDLNYQXSA-N
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Description

2-[4-(4-bromophenyl)sulfonyl-1-piperazinyl]-N-[(4-chloro-3-nitrophenyl)methylideneamino]acetamide is a N-acylpiperazine.

Scientific Research Applications

Antioxidant Activity

The compound and its derivatives have been utilized in the synthesis of coordination complexes, demonstrating significant antioxidant activity. For instance, pyrazole-acetamide derivatives, related to the compound , were synthesized and showed considerable antioxidant properties in various in vitro tests (Chkirate et al., 2019).

Antibacterial Activity

Certain acetamide derivatives, which share structural similarities with the compound, have been synthesized and evaluated for their antibacterial potentials. For example, derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).

Antidepressant and Anticonvulsant Activities

Some derivatives of phenylacetamide, structurally akin to the compound in focus, were found to possess antidepressant and anticonvulsant activities. These activities were investigated through behavioral tests and protective effects against pentylenetetrazole-induced seizures in mice (Xie et al., 2013).

Inotropic Effects

Derivatives of the compound have been synthesized and evaluated for their positive inotropic activity, which impacts the force of muscle contractions in the heart. One such study found a compound exhibiting a significant increase in stroke volume in isolated rabbit heart preparations (Wu et al., 2012).

Enzyme Inhibition for Diabetes and Alzheimer's

Compounds with sulfonamides, acetamide moieties, and benzodioxane structures, related to the target compound, have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This indicates potential applications in the treatment of diabetes and Alzheimer's disease (Abbasi et al., 2019).

Density Functional Theory Studies

Density Functional Theory (DFT) studies on acetamide derivatives have been conducted to understand their molecular properties and potential as anti-HIV drugs. These studies provide insights into the local reactivity and intermolecular interactions of such compounds (Oftadeh et al., 2013).

Powder Diffraction Data

Powder diffraction data of N-derivatives of phenoxyacetamide, structurally related to the target compound, has been characterized, providing valuable information for the development of potential pesticides (Olszewska et al., 2011).

Hydrogen Bond Studies

Studies on substituted acetamides have focused on hydrogen bond interactions, which are crucial for understanding the chemical behavior and potential pharmacological applications of such compounds (Romero & Margarita, 2008).

properties

Product Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide

Molecular Formula

C19H19BrClN5O5S

Molecular Weight

544.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19BrClN5O5S/c20-15-2-4-16(5-3-15)32(30,31)25-9-7-24(8-10-25)13-19(27)23-22-12-14-1-6-17(21)18(11-14)26(28)29/h1-6,11-12H,7-10,13H2,(H,23,27)/b22-12+

InChI Key

QLQGIDGIEDSHMF-WSDLNYQXSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide
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2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide
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2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide
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2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide
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2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide
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2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide

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